2-Bromo-1-octene

概述

描述

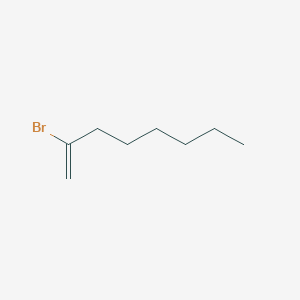

2-Bromo-1-octene is an organic compound with the molecular formula C₈H₁₅Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of an octene chain

准备方法

Synthetic Routes and Reaction Conditions: 2-Bromo-1-octene can be synthesized through the bromination of 1-octene. One common method involves the use of N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the allylic position of the octene chain .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically requires careful control of reaction parameters to ensure high yield and purity of the product.

化学反应分析

Electrophilic Addition Reactions

The alkene group in 2-bromo-1-octene undergoes electrophilic addition, though the presence of bromine influences regioselectivity and reactivity.

Bromine Addition

-

Mechanism : The double bond reacts with bromine via a cyclic bromonium ion intermediate, leading to dibromination.

-

Outcome : Forms 1,2-dibromo-2-octene as the major product. This reaction is rapid, with visible decolorization of Br₂ .

-

Comparison : Unlike alkanes (e.g., octane), alkenes like this compound react readily with halogens .

Oxidation Reactions

The alkene’s electron-rich π-bond makes it susceptible to oxidation.

Permanganate Oxidation

-

Mechanism : The double bond is cleaved to form a vicinal diol, with MnO₂ as a brown precipitate .

-

Product : Generates 2-bromo-1,2-octanediol. The bromine substituent remains intact during oxidation .

Elimination Reactions

The allylic bromine facilitates dehydrohalogenation to form conjugated dienes.

Base-Induced Elimination

-

Conditions : Strong base (e.g., KOtBu) in polar aprotic solvents .

-

Mechanism : E2 elimination removes HBr, forming 1,3-octadiene as the major product (Zaitsev rule) .

-

Regioselectivity : Favors formation of the more stable conjugated diene over isolated alkenes .

Radical Reactions

Allylic bromides participate in radical chain reactions due to weak C–Br bonds.

HBr Addition via Radical Pathway

-

Mechanism :

-

Outcome : Produces 1,2-dibromooctane as a minor product alongside elimination byproducts .

Substitution Reactions

The allylic bromine allows for nucleophilic substitution, though steric hindrance limits reactivity.

SN2 Substitution

-

Conditions : Strong nucleophiles (e.g., NaOH) in polar solvents.

-

Challenges : Bulky substituents near the bromine hinder backside attack, favoring elimination over substitution .

Comparative Reaction Data Table

Mechanistic Insights

-

Electrophilic Additions : Bromine’s electron-withdrawing effect deactivates the alkene slightly, slowing addition compared to unsubstituted alkenes .

-

Elimination vs. Substitution : Steric hindrance around the allylic bromine favors elimination pathways under basic conditions .

-

Radical Stability : Allylic radicals formed during HBr addition are stabilized by resonance, directing anti-Markovnikov selectivity .

科学研究应用

Applications in Organic Synthesis

-

Synthesis of Functionalized Compounds

- 2-Bromo-1-octene serves as a key precursor for the synthesis of various functionalized organic compounds. Its reactivity allows for transformations such as nucleophilic substitutions and coupling reactions.

- Example : It can be used to synthesize alcohols, amines, and other derivatives through reactions with nucleophiles.

-

Polymer Chemistry

- The compound is utilized in the preparation of polymerizable ligands, which are essential for creating advanced materials such as quantum dot-labeled polymer beads.

- Case Study : Research indicates that this compound can be polymerized to form copolymers with enhanced properties for applications in nanotechnology and photonics .

-

Hydrosilylation Reactions

- This compound is involved in hydrosilylation reactions, where it reacts with silanes to form siloxanes, which are critical for producing silicone materials.

- Research Findings : A study demonstrated the effectiveness of using this compound in hydrosilylation with trichlorosilane, resulting in high yields of desired siloxane products .

Applications in Medicinal Chemistry

-

Antitumor Activity

- Derivatives of this compound have been investigated for their antitumor properties. Research has shown that certain derivatives exhibit significant activity against various cancer cell lines.

- Clinical Insights : Compounds derived from this compound have been tested in vivo for their efficacy against leukemia, demonstrating potential as therapeutic agents .

- Antifungal Properties

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Synthesis of functionalized compounds | Effective precursor for alcohols and amines |

| Polymer Chemistry | Polymerizable ligands | Used in quantum dot-labeled polymer beads |

| Hydrosilylation | Formation of siloxanes | High yields observed with trichlorosilane |

| Medicinal Chemistry | Antitumor agents | Significant activity against leukemia |

| Antifungal agents | Effective against Candida albicans |

作用机制

The mechanism of action of 2-Bromo-1-octene in chemical reactions typically involves the formation of a bromonium ion intermediate during electrophilic addition reactions. This intermediate is highly reactive and can be attacked by nucleophiles, leading to the formation of various products. In radical reactions, the compound forms allylic radicals that participate in chain propagation steps .

相似化合物的比较

2-Bromo-2-octene: Similar structure but with the bromine atom attached to the second carbon of a different octene isomer.

1-Bromo-1-octene: Bromine atom attached to the first carbon of the octene chain.

8-Bromo-1-octene: Bromine atom attached to the eighth carbon of the octene chain.

Uniqueness: 2-Bromo-1-octene is unique due to its specific placement of the bromine atom and the double bond, which imparts distinct reactivity patterns compared to its isomers. This makes it particularly useful in selective organic transformations and as a precursor for synthesizing specialized compounds.

生物活性

2-Bromo-1-octene (C8H15Br) is an organobromine compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies that highlight its significance in medicinal chemistry.

This compound is a brominated alkene resulting from the bromination of 1-octene. Its structure features a bromine atom attached to the second carbon of an octene chain, which influences its reactivity and biological interactions. The compound can be synthesized through allylic bromination techniques, typically using N-bromosuccinimide (NBS) as a brominating agent, yielding a mixture of products including 3-bromo-1-octene and 1-bromo-2-octene .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study investigating various organobromine compounds found that certain derivatives, including this compound, showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 10 |

This antimicrobial activity is attributed to the electrophilic nature of the bromine atom, which can interact with cellular components, leading to disruption of microbial cell membranes.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in human lung cancer cells (A549) and breast cancer cells (MCF-7). The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 25 | ROS generation and apoptosis |

| MCF-7 | 30 | Oxidative stress-induced cell death |

Anti-inflammatory Activity

In addition to its antimicrobial and cytotoxic properties, this compound has shown potential anti-inflammatory effects. A study demonstrated that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role for this compound in managing inflammatory diseases .

Case Study 1: Anticancer Activity

A recent study focused on the anticancer properties of various brominated compounds, including this compound. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines. The study concluded that the compound's ability to induce apoptosis could be harnessed for therapeutic applications in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of several halogenated compounds against foodborne pathogens. The findings revealed that this compound effectively inhibited the growth of Listeria monocytogenes and Salmonella enterica, highlighting its potential as a food preservative or disinfectant agent .

属性

IUPAC Name |

2-bromooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKXPBFMZLDRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495941 | |

| Record name | 2-Bromooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13249-60-0 | |

| Record name | 2-Bromooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-bromo-1-octene participate in palladium-catalyzed reactions, and what products are formed?

A: Unlike α-bromovinyl arenes, which undergo tandem cross-coupling and [4+4] cycloaddition reactions with propargyl bromides in the presence of palladium catalysts, this compound follows a different reaction pathway []. When subjected to these conditions, this compound participates in tandem cross-coupling and homo [4+2] cycloaddition reactions. This difference highlights the impact of the substituent attached to the vinyl bromide moiety on the reaction outcome in the presence of palladium catalysts [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。